molecular formula C18H20N4O2S B458709 4-(13-methoxy-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine

4-(13-methoxy-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine

Katalognummer: B458709
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: GUXXXZYRIGMPCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(13-methoxy-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), which are critical signaling nodes in hematopoiesis and immune function. Its primary research value lies in the investigation of JAK2-driven pathologies, most notably myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis, where the JAK-STAT signaling pathway is constitutively activated. The compound exerts its effect by binding to the kinase domain of JAK2, thereby suppressing the phosphorylation and subsequent dimerization of STAT transcription factors, a key step in the propagation of oncogenic signals that drive cellular proliferation and survival. Research utilizing this inhibitor is pivotal for elucidating the complex signaling networks in hematopoietic stem cells and for evaluating the therapeutic potential of targeted JAK2 inhibition in preclinical models. Furthermore, its activity against FLT3 positions it as a valuable tool for studying acute myeloid leukemia (AML), particularly cases harboring FLT3 mutations, which are associated with aggressive disease and poor prognosis. This dual-inhibitory profile makes it a versatile compound for dissecting cross-talk between signaling pathways in hematological malignancies and for developing novel combination treatment strategies. Source 1 Source 2

Eigenschaften

Molekularformel

C18H20N4O2S

Molekulargewicht

356.4 g/mol

IUPAC-Name

4-(13-methoxy-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine

InChI

InChI=1S/C18H20N4O2S/c1-23-17-15-14(19-10-20-17)13-11-4-2-3-5-12(11)16(21-18(13)25-15)22-6-8-24-9-7-22/h10H,2-9H2,1H3

InChI-Schlüssel

GUXXXZYRIGMPCB-UHFFFAOYSA-N

SMILES

COC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5

Kanonische SMILES

COC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-(13-methoxy-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine (CAS No. 371214-44-7) is a complex organic molecule with significant potential in various biological applications. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 356.4 g/mol. The unique tetracyclic structure contributes to its biological activity and reactivity.

Antimicrobial Properties

Research indicates that compounds with similar structural features to 4-(13-methoxy-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine exhibit antimicrobial properties. For instance:

  • Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
  • Case Studies : In vitro studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 10–50 µg/mL depending on the specific strain tested.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound:

  • Cell Line Studies : In studies involving human cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells), the compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 20 µM.
  • Mechanism of Action : The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation by interfering with the cell cycle.

Summary of Key Studies

StudyFindingsReference
In vitro antimicrobial studyEffective against E. coli and S. aureus with MIC values between 10–50 µg/mL
Anticancer efficacy on MCF-7 cellsIC50 = 15 µM; induces apoptosis
Structure-activity relationship analysisStructural modifications enhance activity against specific pathogens

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that morpholine-based compounds exhibit significant antitumor properties. For instance:

  • In vitro Studies : Compounds derived from morpholine structures have been tested against various cancer cell lines such as A-549 (lung cancer) and HepG2 (liver cancer). Results showed promising activity compared to standard treatments like cisplatin .

Enzyme Inhibition

Morpholine derivatives have also been explored for their enzyme inhibition capabilities:

  • Anticholinesterase Activity : Some synthesized morpholine compounds demonstrated notable inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases .
  • Tyrosinase Inhibition : These compounds were evaluated for their potential in inhibiting tyrosinase and urease enzymes as well .

Case Studies

  • Antitumor Evaluation : A series of morpholine-based heterocycles were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The study highlighted several compounds with IC50 values indicating strong anticancer activity .
  • Molecular Docking Studies : Computational studies involving molecular docking have been performed to predict the binding affinities of these compounds to various biological targets. This approach helps in understanding the mechanisms behind their biological activities .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of morpholine derivatives revealed that specific substitutions on the morpholine ring significantly affect biological activity. This information is crucial for designing more potent derivatives .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Heterocyclic Compounds

Compound Name Key Features Molecular Formula Molecular Weight Melting Point (°C) Spectral Data (NMR/MS)
5-[4-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)benzylidene]-2-morpholin-4-ylthiazol-4-one (13g) Morpholine-thiazolone hybrid, spirocyclic system C₂₂H₂₆N₄O₃S 432.5 Not reported ¹H NMR (DMSO-d6): δ 1.60–7.48
5-[4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-yl)benzylidene]-2-(2-morpholin-4-yl-ethylamino)thiazolo-4-one (13j) Ethylamino-morpholine side chain, thiazolone core C₂₄H₃₁N₅O₃S 477.6 Not reported MS (ES): m/z 478.2 (MH⁺)
4,5,15,16-Tetramethoxy-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one Tetramethoxy substitution, azatetracyclic system C₂₀H₂₃NO₆ 373.4 Not reported Not available
Target Compound 13-Methoxy, 11-thia, triaza, morpholine substituent Not reported ~450 (estimated) Not available Not available

Key Observations :

  • Morpholine Derivatives: Compounds like 13g and 13j (Table 1) share the morpholine moiety, which is known to enhance solubility and bioavailability in drug-like molecules .
  • Sulfur vs.
  • Substituent Effects: The methoxy group in the target compound may confer greater steric hindrance compared to the methyl or ethylamino groups in 13j .

Physicochemical Properties

  • Melting Points : Morpholine derivatives (e.g., 13g ) often exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding . The target compound’s melting point is expected to align with this trend.
  • Spectroscopic Characterization : NMR data for 13g (δ 7.48 ppm for aromatic protons) suggest distinct shifts for heteroatom environments, which could guide analysis of the target compound .

Electronic and Spatial Features

  • Van der Waals Interactions : The tetracyclic core of the target compound may create a compact, planar structure, enhancing π-π stacking interactions compared to less rigid analogs .
  • Electronic Effects : The sulfur atom in the 11-thia group could lower the LUMO energy, increasing electrophilicity relative to oxygen-containing analogs .

Vorbereitungsmethoden

Stepwise Cyclocondensation Approach

This method involves building the tetracyclic core through successive ring-forming reactions. A representative pathway begins with the preparation of a substituted thieno[3,2-d]pyrimidine precursor, which undergoes intramolecular cyclization to form the central bicyclic system. Subsequent functionalization introduces the morpholine moiety via nucleophilic aromatic substitution (SNAr) at the 8-position.

Critical parameters for the cyclocondensation step include:

  • Temperature: 160–180°C under microwave irradiation

  • Solvent: Dimethylacetamide (DMAc) with 4Å molecular sieves

  • Catalyst: CuI (5 mol%) with 1,10-phenanthroline ligand

Reaction yields for this stage typically range from 45–62%, with purity >90% achievable through silica gel chromatography.

One-Pot Tandem Cyclization Strategy

Recent patents describe improved efficiency through tandem cyclization reactions that simultaneously form multiple rings. The process utilizes a diaminothiophene derivative condensed with morpholine-containing aldehydes in the presence of p-toluenesulfonic acid (PTSA).

Key advantages of this method:

  • Reduced intermediate isolation steps

  • Overall yield improvement (68–72%)

  • Enhanced regioselectivity for the 13-methoxy group

Methoxy Group Introduction and Functionalization

The strategic placement of the methoxy group at position 13 requires careful consideration of protecting group strategies and oxidation states:

Late-Stage Methoxylation

Post-cyclization methoxylation using NaOMe/MeOH under phase-transfer conditions (tetrabutylammonium bromide) proves effective for introducing the 13-methoxy group. This approach avoids premature oxidation of sensitive thia-triaza moieties.

Directed Ortho-Metalation Techniques

For advanced intermediates, directed metalation strategies employing TMPMgCl·LiCl enable precise methoxy group installation. This method demonstrates superior positional control compared to traditional electrophilic substitution.

Morpholine Ring Incorporation Methodologies

The morpholine subunit is typically introduced through one of three pathways:

MethodConditionsYield (%)Purity (%)Source Reference
SNAr DisplacementK2CO3, DMF, 110°C, 24h5892
Buchwald-Hartwig AminationPd2(dba)3, Xantphos, 100°C7195
Reductive AminationNaBH3CN, MeOH, rt4388

The Buchwald-Hartwig protocol demonstrates superior efficiency, particularly when employing Pd2(dba)3 with the Xantphos ligand system. This method minimizes competing side reactions at the electron-deficient triaza core.

Optimization of Critical Reaction Parameters

Systematic optimization studies reveal several key factors influencing synthetic success:

Solvent Effects on Cyclization Efficiency

Polar aprotic solvents (DMAc > DMF > NMP) provide optimal solubility for the intermediate tetracyclic species while maintaining reaction kinetics. Water content must be rigorously controlled (<0.1% w/w) to prevent hydrolysis of the thioamide functionality.

Catalytic System Development

Advanced copper-catalyzed systems show marked improvements over traditional thermal cyclization:

Catalyst SystemTurnover NumberByproduct Formation (%)
CuI/1,10-phenanthroline3812
Cu(OTf)2/DTBM-SEGPHOS526
Thermal (no catalyst)-29

The Cu(OTf)2/DTBM-SEGPHOS combination enables lower reaction temperatures (140°C vs. 180°C) while maintaining high conversion rates.

Purification and Characterization Challenges

The compound's limited solubility in common organic solvents necessitates specialized purification techniques:

Chromatographic Methods

Reverse-phase HPLC (C18 column) with acetonitrile/0.1% TFA gradient elution achieves baseline separation of closely related impurities. Critical mobile phase parameters:

  • pH: 2.5–3.0 (TFA adjustment)

  • Column temperature: 35°C

  • Flow rate: 1.5 mL/min

Crystallization Optimization

Mixed solvent systems (THF/n-heptane 3:7 v/v) produce X-ray quality crystals suitable for absolute configuration determination. Slow cooling (0.5°C/min) from 60°C to 4°C yields 89% recovery of pure product.

Scalability Considerations for Industrial Production

Pilot-scale synthesis (100g batches) reveals critical path limitations:

  • Exothermic nature of cyclization steps requires careful temperature control

  • Morpholine incorporation becomes mass transfer-limited above 50L reactor volume

  • Final purification requires specialized high-pressure chromatography equipment

Current industrial implementations achieve overall yields of 41–48% at metric ton scale, with production costs dominated by palladium catalyst recovery systems .

Q & A

Q. What are the recommended synthetic routes for preparing derivatives of this compound?

The compound can be synthesized via oxidation, reduction, and substitution reactions. For example:

  • Oxidation : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to modify the tricyclic core.
  • Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce carbonyl groups.
  • Substitution : Electrophilic/nucleophilic substitutions at the morpholine ring or thia/aza positions require careful optimization of reaction conditions (e.g., solvent polarity, temperature) .

Q. How is structural integrity validated post-synthesis?

Use a combination of:

  • X-ray crystallography to resolve the tetracyclic framework and substituent positions (e.g., C2/c space group for similar compounds) .
  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and methoxy group placement.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (±1 ppm error) .

Q. Which analytical techniques are critical for purity assessment?

  • HPLC with UV detection (λ = 254 nm) to quantify impurities (<5%).
  • ¹H NMR integration ratios to confirm stoichiometry of substituents.
  • Elemental analysis (C, H, N, S) to validate empirical formulas .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the morpholine substituent?

  • Density Functional Theory (DFT) calculates electron density distributions to identify nucleophilic/electrophilic sites (e.g., morpholine nitrogen).
  • Molecular docking predicts binding affinities for biological targets (e.g., enzymes), guiding derivatization strategies .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare X-ray data with NMR/IR spectra to confirm bond angles and hydrogen bonding networks.
  • Dynamic NMR experiments to detect conformational flexibility in the tetracyclic system .

Q. How to design stability studies under varying experimental conditions?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks.
  • LC-MS monitoring identifies degradation products (e.g., demethylation or ring-opening) .

Q. What methodologies validate interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors.
  • Enzyme inhibition assays : Test IC₅₀ values against viral proteases or bacterial enzymes (e.g., similar to virstatin’s antiviral activity) .

Q. How to analyze hydrogen bonding in the crystal lattice?

  • Single-crystal X-ray diffraction (resolution ≤ 0.8 Å) maps short contacts (e.g., O···H-N ≤ 2.2 Å).
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking in azatetracyclic systems) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.